Nitisinone

描述

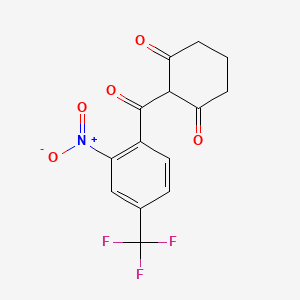

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBCNLGXQFSTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042673 | |

| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.11e-03 g/L | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104206-65-7 | |

| Record name | Nitisinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104206-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitisinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitisinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 104206-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITISINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BN214699 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitisinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nitisinone's Mechanism of Action in Tyrosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), represents a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and shows promise in the treatment of alkaptonuria. By reversibly blocking a key enzymatic step in the tyrosine catabolic pathway, this compound effectively prevents the accumulation of toxic metabolites, thereby averting severe liver and kidney damage in affected individuals. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Tyrosine Metabolism and Associated Disorders

The catabolism of the amino acid tyrosine is a critical metabolic pathway that ultimately yields fumarate and acetoacetate, which enter the citric acid cycle. This multi-step process involves several key enzymes. Genetic deficiencies in these enzymes can lead to rare but severe metabolic disorders.

-

Hereditary Tyrosinemia Type 1 (HT-1): An autosomal recessive disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway.[1][2] This deficiency leads to the accumulation of upstream toxic metabolites, primarily fumarylacetoacetate and maleylacetoacetate, which are converted to the highly toxic succinylacetone.[3] Succinylacetone is responsible for the severe liver and kidney damage characteristic of HT-1.[1][3]

-

Alkaptonuria: A rare genetic disorder caused by a deficiency of homogentisate 1,2-dioxygenase. This leads to the accumulation of homogentisic acid, which causes dark discoloration of urine and connective tissues (ochronosis) and leads to debilitating arthritis.

This compound: A Targeted HPPD Inhibitor

This compound, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, was originally developed as an herbicide.[4] Its mechanism of action in plants, the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), was later repurposed for therapeutic use in humans.[4]

The Tyrosine Catabolic Pathway and this compound's Site of Action

The following diagram illustrates the tyrosine catabolic pathway and the specific point of inhibition by this compound.

References

A Technical Guide to the Laboratory Synthesis and Purification of Nitisinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of Nitisinone for laboratory use. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows to aid in understanding and replication.

Chemical Synthesis of this compound

This compound, chemically known as 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is synthesized through the acylation of 1,3-cyclohexanedione with 2-nitro-4-(trifluoromethyl)benzoyl chloride.[1] Various methods have been reported, primarily differing in the choice of solvent, base, and catalyst. This guide outlines a common and effective laboratory-scale synthesis protocol.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the preparation of the acid chloride, 2-nitro-4-(trifluoromethyl)benzoyl chloride, from the corresponding carboxylic acid. The second step is the C-acylation of 1,3-cyclohexanedione with the synthesized acid chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of methodologies described in the scientific literature.[1][2]

Materials:

-

2-Nitro-4-(trifluoromethyl)benzoic acid

-

Thionyl chloride or Oxalyl chloride

-

1,3-Cyclohexanedione

-

Triethylamine or Anhydrous Sodium Carbonate

-

Dichloromethane or Ethyl Acetate (anhydrous)

-

Hydrochloric acid (2M)

-

Anhydrous sodium sulfate

-

Deionized water

Step 1: Preparation of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-nitro-4-(trifluoromethyl)benzoic acid.

-

Slowly add an excess of thionyl chloride (or oxalyl chloride) to the flask. The molar ratio of acid to thionyl chloride is typically 1:2.[2]

-

Heat the mixture to reflux (approximately 70-75°C) for 3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitro-4-(trifluoromethyl)benzoyl chloride is used in the next step without further purification.[1]

Step 2: Synthesis of Crude this compound

-

In a separate reaction vessel, dissolve 1,3-cyclohexanedione and a base (e.g., triethylamine, with a molar ratio of 1:1.5 to the acid chloride) in an anhydrous solvent (e.g., dichloromethane or ethyl acetate).[2]

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride (dissolved in a small amount of the reaction solvent) to the cooled mixture over a period of approximately 2 hours, while maintaining the temperature at 0°C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25-30°C) and stir for an additional 2.5 to 12 hours.[2]

-

Upon completion, the reaction mixture is worked up. This typically involves washing with 2M hydrochloric acid to remove the base, followed by washing with water.[1]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound product.

Purification of this compound

The crude this compound obtained from the synthesis is purified by recrystallization to achieve the high purity required for laboratory and pharmaceutical use. The choice of solvent is critical for effective purification.

Purification Workflow

The general workflow for the purification of this compound involves dissolving the crude product in a suitable hot solvent, followed by cooling to induce crystallization, and finally, isolating the pure crystals.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound.[2][3]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., Ethyl acetate, Toluene, or an Acetone/Water mixture)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate).

-

Gently heat the mixture while stirring until the this compound is completely dissolved.[4] Add more solvent in small portions if necessary to achieve complete dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, pure this compound crystals should begin to form.[4]

-

To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[4]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[5]

-

Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]

-

Dry the purified this compound crystals under vacuum to remove any residual solvent. A patent suggests drying first at 50°C for 1 hour, then at 80°C for 12 hours.[2] The final product should be a light brown or white to yellowish-white crystalline powder.[6]

Quality Control and Data Presentation

The purity of the synthesized this compound should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Analytical Methods and Data

Table 1: HPLC Parameters for this compound Purity Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[7] | Purospher STAR RP-8 end-capped (150x4.6mm, 5µm)[8] | Inertsil ODS-3V C18 (250x4.6mm, 5µm)[9] |

| Mobile Phase | Methanol: 0.02M Phosphate buffer (pH 3.6) (45:55 v/v)[7] | Acetonitrile: Water with o-phosphoric acid (pH 3.0) (65:35 v/v)[8] | Acetonitrile: 0.03M Ammonium Acetate (50:50 v/v)[9] |

| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[8] | 0.8 mL/min[9] |

| Detection (UV) | 255 nm[7] | 272 nm[8] | 212 nm[9] |

| Retention Time | ~3.254 min[7] | ~4.03 min[8] | ~3.0 min[9] |

Table 2: Quantitative Purity and Yield Data for this compound

| Parameter | Value | Reference |

| Purity (after recrystallization) | > 99.5% | [2] |

| Improved Synthesis Yield | > 85% | [7] |

| Recrystallization Yield Improvement | From 37% to > 90% (Ethyl Acetate vs. Acetone/Water) | [7] |

| HPLC Linearity Range (Method 1) | 12.0 - 28.0 µg/mL | [7] |

| HPLC LOD (Method 1) | 5.004 µg/mL | [7] |

| HPLC LOQ (Method 1) | 15.164 µg/mL | [7] |

| UV Absorbance Maximum (in Methanol) | 256 nm | [10] |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 ppm) in a suitable diluent (e.g., mobile phase or acetonitrile).[9] From the stock solution, prepare a series of working standards of known concentrations.

-

Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the diluent to a known concentration within the linearity range of the method.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 1.

-

Data Analysis: Compare the peak area of the sample to the calibration curve generated from the standard solutions to determine the purity of the synthesized this compound.

Experimental Protocol: UV-Vis Spectrophotometry

-

Solution Preparation: Prepare a solution of the synthesized this compound in methanol at a known concentration (e.g., 10 µg/mL).[7]

-

Spectrophotometric Measurement: Scan the solution over a UV range of 200-400 nm using a UV-Vis spectrophotometer with methanol as the blank.[8]

-

Data Analysis: Confirm the presence of this compound by identifying the absorbance maximum at approximately 255-256 nm.[7][10] The absorbance value can be used for quantitative analysis using a standard curve.

References

- 1. brieflands.com [brieflands.com]

- 2. CN102976948A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. US9783485B1 - Crystalline inhibitor of 4-hydroxyphenylpyruvate dioxygenase, and a process of synthesis and crystallization thereof - Google Patents [patents.google.com]

- 4. 104206-65-7 | 2-(2-Nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione - Moldb [moldb.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. A Stability Indicating HPLC Method for the Determination of this compound in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10328029B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 10. jetir.org [jetir.org]

Nitisinone's Interruption of the Tyrosine Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitisinone, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), plays a critical role in the management of hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. By blocking the tyrosine degradation pathway at a key enzymatic step, this compound prevents the accumulation of toxic metabolites, thereby mitigating the severe pathophysiology associated with these metabolic disorders. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biochemical and experimental workflows.

Introduction

Hereditary tyrosinemia type 1 is an autosomal recessive disorder characterized by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine catabolic pathway.[1] This deficiency leads to the accumulation of upstream metabolites, including maleylacetoacetate and fumarylacetoacetate, which are subsequently converted to the toxic metabolite succinylacetone.[2] Succinylacetone is responsible for the severe liver and kidney damage observed in HT-1.[2]

This compound was initially developed as an herbicide.[3] Its mechanism of action, the inhibition of HPPD, was found to be therapeutically beneficial for HT-1.[4] By inhibiting HPPD, an enzyme upstream of FAH, this compound effectively prevents the formation of the toxic downstream metabolites.[4] This intervention has revolutionized the treatment of HT-1, significantly improving patient outcomes.[5]

Mechanism of Action: Blocking the Tyrosine Degradation Pathway

This compound acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in the tyrosine degradation pathway.[2] This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[6] By blocking this step, this compound prevents the formation of all subsequent metabolites in the pathway, including the toxic succinylacetone in the context of FAH deficiency.[2]

The inhibition of HPPD by this compound leads to an accumulation of tyrosine in the blood.[7] Therefore, a crucial component of this compound therapy is a strict dietary restriction of the amino acids tyrosine and its precursor, phenylalanine, to prevent tyrosine toxicity.[5]

Quantitative Data

Inhibitory Potency of this compound

This compound is a potent inhibitor of HPPD. The half-maximal inhibitory concentration (IC50) has been determined in various studies.

| Parameter | Value | Source |

| IC50 for HPPD | 173 nM | [8] |

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been well-characterized in healthy subjects and patients with HT-1. The following tables summarize key pharmacokinetic parameters from single and multiple-dose studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | 10 mg Tablet (fasting) | 10 mg Capsule (fasting) | 30 mg Capsule (fasting) |

| Cmax (µmol/L) | - | - | 10.5 |

| Cmax (ng/mL) | 1145.7 ± 217.4 | 1205.8 ± 235.3 | - |

| Tmax (hours) | 4.0 (2.0 - 6.0) | 3.0 (2.0 - 6.0) | 3.5 (0.8 - 8.0) |

| AUC0-120h (ng·h/mL) | 64321.4 ± 14144.1 | 67235.8 ± 14945.8 | - |

| AUC0-72h (µmol·h/L) | - | - | 406 |

| Half-life (hours) | 54 | 54 | 54 |

Data compiled from multiple sources.[9][10]

Table 2: Multiple-Dose Pharmacokinetic Parameters of this compound (80 mg once daily) in Healthy Adults

| Parameter | Value |

| Cmax (µmol/L) | 120 |

| Tmax (hours) | 4 |

| Time to Steady State | 14 days |

Source:[10]

Therapeutic Monitoring

Effective treatment with this compound requires regular monitoring of biochemical markers to ensure efficacy and safety.

| Parameter | Therapeutic Target Range |

| Plasma this compound | 40 - 60 µmol/L |

| Plasma Tyrosine | < 500 µmol/L |

| Urine/Blood Succinylacetone | Undetectable |

Experimental Protocols

In Vitro HPPD Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput fluorescence-based assay to determine the inhibitory activity of compounds against HPPD. The assay measures the formation of the fluorescent product, homogentisate (HG), from the non-fluorescent substrate, 4-hydroxyphenylpyruvate (HPP).[12]

Materials:

-

Recombinant HPPD enzyme

-

This compound (or other test inhibitors)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 0.1 mg/mL BSA

-

Cofactor Solution: 2 mM Ascorbic Acid and 100 U/mL Catalase in Assay Buffer

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Reagent Addition:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of the HPPD enzyme solution (pre-diluted in Cofactor Solution) to all wells.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the HPP substrate solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific for HG) at regular intervals for 30-60 minutes.

-

Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Succinylacetone in Dried Blood Spots by Tandem Mass Spectrometry

This method is used for the diagnosis and therapeutic monitoring of HT-1.[13]

Materials:

-

Dried blood spot (DBS) samples

-

96-well plates

-

Acetonitrile (80%) containing hydrazine monohydrate and a stable isotope-labeled internal standard of succinylacetone

-

Methanol

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation: Punch a 3 mm disc from the DBS into a well of a 96-well plate.

-

Extraction and Derivatization:

-

Add 100 µL of 80% acetonitrile with hydrazine and internal standard to each well.

-

Incubate the plate at 65°C for 30 minutes.

-

Transfer the supernatant to a new plate and dry under nitrogen.

-

Add 100 µL of methanol and evaporate to remove residual hydrazine.

-

-

Reconstitution: Reconstitute the dried residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the sample into the tandem mass spectrometer for quantification of succinylacetone.

-

Data Analysis: Quantify the succinylacetone concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound's targeted inhibition of 4-hydroxyphenylpyruvate dioxygenase is a cornerstone of therapy for hereditary tyrosinemia type 1. Understanding its mechanism of action, pharmacokinetic profile, and the associated biochemical monitoring is essential for its effective and safe use. The experimental protocols provided in this guide offer a framework for the continued research and development of therapies for disorders of the tyrosine degradation pathway. The precise and quantitative methods for assessing enzyme inhibition and monitoring toxic metabolites are critical for optimizing patient care and for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Diagnosis, treatment, management and monitoring of patients with tyrosinaemia type 1: Consensus group recommendations from the German‐speaking countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. davuniversity.org [davuniversity.org]

- 7. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fda.gov [fda.gov]

- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Validation of a therapeutic range for this compound in patients treated for tyrosinemia type 1 based on reduction of succinylacetone excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Pharmacokinetics and Pharmacodynamics of Nitisinone in Animal Models: A Technical Guide

Nitisinone, a potent reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), has become a cornerstone in the management of hereditary tyrosinemia type 1 (HT-1) and a promising therapy for alkaptonuria (AKU).[1][2][3] Originally developed as a triketone herbicide, its mechanism of action was repurposed for therapeutic use after toxicological studies in animals revealed its profound impact on tyrosine metabolism.[2][4] This technical guide provides an in-depth summary of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, drawing exclusively from studies conducted in animal models. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical profile of this compound.

Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the competitive and potent inhibition of the HPPD enzyme, the second step in the tyrosine catabolic pathway.[3][5][6] This inhibition is central to its therapeutic and toxicological effects observed in animal models.

1.1 Mechanism of Action

This compound blocks the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisic acid (HGA).[7] In animal models of HT-1, which is caused by a deficiency in fumarylacetoacetate hydrolase (FAH), this upstream blockade prevents the accumulation of toxic downstream metabolites like maleylacetoacetate, fumarylacetoacetate, and succinylacetone (SA).[1][3][8] It is the buildup of these toxins that leads to the severe liver and kidney damage characteristic of the disease.[3][5] In Fah-deficient mice, this compound treatment reverses the lethal nature of the mutation and prevents lethal liver dysfunction when initiated early.[7][9]

Similarly, in animal models of AKU, characterized by a deficiency of homogentisate 1,2-dioxygenase (HGD), this compound's inhibition of HPPD effectively reduces the production and accumulation of HGA, the compound responsible for the ochronosis and severe osteoarthropathy seen in the disease.[3][10][11]

1.2 Primary Pharmacodynamic Effects and Biomarkers

The most consistent pharmacodynamic effect observed across all tested animal species is a significant elevation in plasma tyrosine concentration.[9] This hypertyrosinemia is a direct consequence of the HPPD blockade. In rats, a single oral dose of 0.1 mg/kg resulted in a significant increase in plasma and ocular fluid tyrosine concentrations, peaking at 24 hours post-administration.[12]

Key biomarkers used to assess this compound's effect in animal models include:

-

Succinylacetone (SA): In HT-1 models, a decrease in blood and urine SA is a primary indicator of therapeutic efficacy.[5][9]

-

Homogentisic Acid (HGA): In AKU models, a reduction in urine and serum HGA demonstrates the desired pharmacological effect.[13]

-

Plasma Tyrosine: Elevated levels are a consistent marker of HPPD inhibition across all species.[9][14]

1.3 Toxicological Profile in Animal Models

The principal toxicological finding linked to this compound's pharmacodynamics is ocular toxicity.[2][15]

-

Species Differences: Rats and Beagle dogs are susceptible to developing reversible corneal lesions (keratopathy) at doses as low as 1 mg/kg/day.[2][14] This effect is directly attributed to the marked and sustained hypertyrosinemia.[2][4] In contrast, mice, rabbits, and rhesus monkeys did not exhibit corneal lesions even at higher doses (10 mg/kg/day for 90 days).[2][14]

-

Reproductive Toxicity: In mice, doses equivalent to 0.4 times the recommended human dose were associated with incomplete skeletal ossification and decreased pup survival.[16] Rabbits also showed incomplete fetal bone ossification at 1.6 times the human dose.[16] A study in rats given a single high dose (100 mg/kg) showed reduced litter size and decreased pup survival.[15]

Pharmacokinetics of this compound in Animal Models

Pharmacokinetic studies have been conducted primarily in rodents, providing key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

2.1 Absorption and Distribution Following oral administration in rats, this compound is rapidly and completely absorbed, with a bioavailability greater than 90%.[7][9] Tissue distribution studies using radiolabeled this compound in rats and mice showed selective retention of the compound in the liver and kidneys, the primary sites of action and tyrosine metabolism.[7][9] A lesser degree of retention was noted in the Harderian gland, while no retention was detected in the eye itself.[9] In vitro studies indicate that this compound is highly bound to human plasma proteins (>95%).[5]

2.2 Metabolism and Excretion The complete mechanism of this compound elimination is not fully understood.[5] Studies in rats indicate that elimination occurs through both urine and feces in approximately equal measure.[9] The parent compound and two hydroxylated metabolites have been identified in rat urine, suggesting that oxidation, likely via the cytochrome P450 system, is one metabolic pathway.[9] However, in vitro studies with human liver microsomes suggest that this compound is relatively stable, with only minor metabolism potentially mediated by the CYP3A4 enzyme.[5]

2.3 Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound identified in various animal models.

| Parameter | Species | Dose | Value | Citation |

| Bioavailability | Rat | 0.1 - 10 mg/kg (PO) | >90% | [7] |

| Tmax (Time to Peak Concentration) | Rat | 2.6 - 3.0 mg/kg (PO) | Rapid | [9] |

| T1/2 (Terminal Half-Life) | Rat | 2.6 - 3.0 mg/kg (PO) | ~9 hours | [7][9] |

| IC50 (HPPD Inhibition) | Rat (in vitro) | N/A | ~40 nM | [7][9][17] |

| IC50 (HPPD Inhibition) | Human (in vitro) | N/A | ~5 nM | [7] |

| Enzyme-Inhibitor Dissociation T1/2 | Rat | N/A | 63 hours | [8] |

Key Animal Models and Experimental Methodologies

A variety of animal models have been instrumental in elucidating the PK/PD profile of this compound.

3.1 Disease Models

-

Hereditary Tyrosinemia Type 1 (HT-1): The fumarylacetoacetate hydrolase deficient (Fah-/-) mouse is the gold-standard model. These mice replicate the lethal liver and kidney dysfunction seen in human HT-1 and have been crucial for demonstrating this compound's life-saving efficacy.[7][18]

-

Alkaptonuria (AKU): Homogentisate 1,2-dioxygenase knockout (Hgd−/−) mice are used to model AKU. Studies in these mice have shown that this compound treatment effectively reduces HGA levels and can inhibit the development of ochronotic osteoarthropathy.[13][19]

-

Oculocutaneous Albinism (OCA): Mouse models with specific mutations in the tyrosinase gene (Tyr), such as the Tyrc-h/c-h mouse (modeling OCA-1B), have been used to investigate this compound's secondary effect of increasing pigmentation by elevating substrate (tyrosine) availability for the residual enzyme activity.[20][21]

3.2 Experimental Protocols

While specific protocols vary between studies, a general workflow for a preclinical PK/PD study of this compound can be outlined.

-

Animal Models: Healthy wild-type animals (e.g., Wistar rats, Beagle dogs, C57BL/6 mice) for toxicology and basic PK studies, or genetically modified models (e.g., Fah-/-, Hgd-/- mice) for efficacy studies.

-

Drug Administration: this compound is typically administered orally, either via gavage as a suspension in a vehicle like corn oil or phosphate buffer, or provided in the drinking water.[12] Doses range from low (0.1 mg/kg) to high (up to 100 mg/kg) depending on the study's objective (e.g., PD effect vs. toxicology).[7][15]

-

Sample Collection: Serial blood samples are collected (e.g., via tail vein or terminal cardiac puncture) at various time points post-dose to determine plasma drug and metabolite concentrations. Urine is often collected using metabolic cages. Tissues (liver, kidney, brain, eyes) are harvested at the end of the study for analysis of drug distribution and biomarker levels.[19]

-

Bioanalytical Methods:

-

Quantification of this compound: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for accurately measuring this compound concentrations in plasma and tissues.

-

Metabolite Analysis: Amino acid analyzers are used to quantify plasma tyrosine levels.[2] LC-MS/MS is also employed to measure key biomarkers like succinylacetone, HGA, and various neurotransmitter metabolites in biological matrices.[19]

-

-

Data Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life. Pharmacodynamic effects are assessed by measuring changes in biomarker levels relative to baseline or a control group.

Conclusion

Animal models have been indispensable for defining the pharmacodynamic and pharmacokinetic profile of this compound. Pharmacodynamic studies have clearly established its mechanism as a potent HPPD inhibitor, leading to the therapeutic reduction of toxic metabolites in models of HT-1 and AKU, and the consistent biomarker response of elevated plasma tyrosine. The pharmacokinetic profile in rodents is characterized by excellent oral bioavailability, targeted distribution to the liver and kidney, and a relatively long half-life. The species-specific ocular toxicity observed in rats and dogs, directly linked to hypertyrosinemia, remains a critical finding from these preclinical evaluations. The data summarized herein provide a foundational understanding for further research and clinical application of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Discovery of the Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. dovepress.com [dovepress.com]

- 8. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 12. pmda.go.jp [pmda.go.jp]

- 13. Relationship Between Serum Concentrations of this compound and Its Effect on Homogentisic Acid and Tyrosine in Patients with Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. ema.europa.eu [ema.europa.eu]

- 18. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound improves eye and skin pigmentation defects in a mouse model of oculocutaneous albinism - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial studies on Nitisinone for hereditary tyrosinemia type 1

An In-depth Technical Guide on the Initial Studies of Nitisinone for Hereditary Tyrosinemia Type 1

Introduction

Hereditary Tyrosinemia Type 1 (HT-1) is a rare, autosomal recessive metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency occurs in the final step of the tyrosine catabolism pathway, leading to the accumulation of toxic metabolites, primarily fumarylacetoacetate (FAA), maleylacetoacetate (MAA), and their derivative, succinylacetone (SA).[3][4] Untreated, HT-1 is characterized by severe liver and kidney damage, with progression to liver failure, renal tubular dysfunction, neurological crises, and a high risk of developing hepatocellular carcinoma (HCC), often resulting in death within the first decade of life.[1][5]

Prior to the 1990s, treatment was limited to a protein-restricted diet (low in tyrosine and its precursor, phenylalanine) and liver transplantation, with variable success.[6] The discovery of this compound, also known as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione), marked a paradigm shift in the management of HT-1.[7][8] Originally developed as a triketone herbicide, its mechanism of action was found to be highly relevant to the pathophysiology of HT-1.[7] The first clinical use of this compound in a critically ill infant in February 1991 demonstrated a remarkable improvement, paving the way for its establishment as the primary pharmacological treatment for this devastating disease.[3][7] This document provides a detailed overview of the foundational studies on this compound, its mechanism of action, experimental protocols for patient monitoring, and the clinical outcomes that established its efficacy.

Mechanism of Action

This compound's therapeutic effect stems from its potent, reversible inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][9][10] HPPD is a key enzyme in the tyrosine degradation pathway, positioned upstream of the FAH enzyme that is deficient in HT-1.[2][11]

By inhibiting HPPD, this compound prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid.[2] This blockade effectively halts the tyrosine catabolic pathway before the point of the enzymatic defect, thereby preventing the formation and accumulation of the cytotoxic metabolites FAA, MAA, and SA.[3][12] Succinylacetone is a pathognomonic marker for HT-1 and is directly implicated in the observed liver and kidney damage, as well as the porphyria-like neurological crises.[13][14] The reduction of SA to undetectable levels in blood and urine is a primary biochemical goal of this compound therapy.[3][9]

A direct consequence of inhibiting tyrosine breakdown is the elevation of plasma tyrosine levels.[2][9] Therefore, this compound treatment must be combined with a strict diet low in phenylalanine and tyrosine to prevent hypertyrosinemia, which can cause side effects such as corneal keratopathy and skin lesions.[3][7]

Initial Clinical Evidence and Key Studies

The first formal report on the successful use of this compound in five HT-1 patients was published by Lindstedt et al. in The Lancet in 1992. This seminal study laid the groundwork for all subsequent clinical development. Following this, larger single-arm, open-label studies, often compared against historical controls, were conducted to establish the drug's efficacy and safety profile.[8][15]

Pivotal International NTBC Study

One of the most comprehensive initial studies involved an international, single-arm, open-label trial that enrolled 207 patients between 1991 and 1997.[15] The outcomes were compared with a historical cohort of 108 patients who received only dietary treatment.

Table 1: Survival Outcomes in the Pivotal NTBC Study vs. Historical Controls

| Age at Treatment Start | Metric | This compound-Treated Group | Historical Control (Diet Only) |

|---|---|---|---|

| < 6 months | 2-Year Survival Probability | 88% | 29% |

| 4-Year Survival Probability | 88% | 29% | |

| 6 to < 12 months | 2-Year Survival Probability | 94% | 74% |

| 4-Year Survival Probability | 94% | 45% | |

| 12 to < 24 months | 2-Year Survival Probability | 100% | 94% |

| 4-Year Survival Probability | 86% | 63% | |

| ≥ 24 months | 2-Year Survival Probability | 96% | 89% |

| 4-Year Survival Probability | 96% | 89% |

Data adapted from manufacturer-submitted clinical review reports.[8][15]

The results demonstrated a dramatic improvement in survival for patients treated with this compound, particularly in the youngest and most vulnerable cohorts.[8]

Biochemical Response to this compound

A key measure of this compound's efficacy is the rapid reduction of urinary and plasma succinylacetone (SA). In early studies, SA levels, which are pathognomonically elevated in HT-1, quickly disappeared or were reduced to undetectable levels upon initiation of therapy.[3][7] Alpha-fetoprotein (AFP), a marker for liver regeneration and hepatocellular carcinoma, also showed a significant decline with treatment, although normalization could take longer.[16]

Table 2: Summary of Biochemical Marker Response in Initial this compound Studies

| Biochemical Marker | State Before this compound | Response to this compound | Therapeutic Target |

|---|---|---|---|

| Succinylacetone (SA) | Markedly elevated in blood & urine | Rapid decrease to undetectable levels | Undetectable[9] |

| Alpha-fetoprotein (AFP) | Significantly elevated | Gradual decline over months/years | Normalization[16] |

| Plasma Tyrosine | May be elevated | Becomes significantly elevated due to HPPD block | < 400-500 µmol/L (with diet)[3][17] |

| Liver Function Tests | Abnormal (e.g., elevated transaminases, abnormal coagulation) | Rapid improvement and normalization | Within normal range[5] |

Experimental Protocols

Standardized protocols for the initiation and monitoring of this compound therapy were developed based on the findings of initial clinical studies. The primary goals are to maintain an effective dose of this compound to suppress SA production while managing plasma tyrosine levels through diet.

Patient Diagnosis and Treatment Initiation Workflow

Biochemical Monitoring Protocol

Long-term management requires regular monitoring to ensure treatment efficacy, adherence, and safety.[18] The following protocol is a synthesis of recommendations derived from early and subsequent consensus guidelines.[19][20]

-

Analyte Measurement:

-

Succinylacetone (SA): Measured in plasma, dried blood spots (DBS), or urine. Undetectable levels indicate effective HPPD inhibition.[21]

-

Plasma Amino Acids: Quantitative analysis of tyrosine and phenylalanine is crucial to manage the dietary therapy and prevent complications from hypertyrosinemia.[17]

-

This compound Levels: Plasma or DBS measurement to assess adherence and guide dosing.[18]

-

Liver/Kidney Function: Standard panels including ALT, AST, bilirubin, coagulation studies (PT/PTT), and serum creatinine.[20]

-

Alpha-fetoprotein (AFP): Serial monitoring as a surveillance marker for HCC.[16]

-

-

Sample Collection and Analysis:

-

Specimen: Dried blood spots (DBS) are increasingly used for combined measurement of SA, amino acids, and this compound, facilitating at-home sample collection.[18][21] Plasma and urine are also used.

-

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of SA, this compound, and amino acids.[21]

-

-

Frequency of Monitoring:

Summary of Clinical Outcomes

The introduction of this compound fundamentally altered the natural history of HT-1.[1][3] Early and consistent treatment has been shown to prevent the most severe manifestations of the disease.

Table 3: Impact of this compound on Clinical Outcomes in HT-1

| Outcome | Without this compound (Historical) | With this compound Treatment | Citation |

|---|---|---|---|

| Survival | Death common in first decade of life | >90% survival rate with early treatment | [1][5] |

| Liver Failure | Common cause of morbidity and mortality | Liver function improves/normalizes, failure is prevented | [6][12] |

| Need for Liver Transplant | Primary treatment for many patients | Significantly reduced, reserved for non-responders or HCC | [6][22] |

| Hepatocellular Carcinoma (HCC) | Lifetime risk as high as 37% | Risk is significantly reduced, especially with treatment before age 2 | [1][22] |

| Renal Disease | Progressive renal tubular dysfunction (Fanconi syndrome) | Correction of renal tubular acidosis and rickets | [5] |

| Neurologic Crises | Recurrent, painful porphyria-like crises | Crises are abolished |[6] |

Long-term studies have confirmed these initial findings, showing that patients who start treatment early, ideally identified through newborn screening, have the best outcomes.[6][23] Life-limiting hepatic disease appears to be largely preventable when this compound is initiated in the neonatal period.[23]

Conclusion

The initial studies on this compound for Hereditary Tyrosinemia Type 1 represent a landmark achievement in the treatment of rare metabolic diseases. The repurposing of a herbicide, based on a deep understanding of its biochemical mechanism of action, completely transformed the prognosis for patients with HT-1. Foundational research demonstrated that by inhibiting HPPD, this compound effectively prevents the accumulation of toxic metabolites, leading to dramatic improvements in survival and the prevention of catastrophic liver and kidney damage. The protocols for dosing and monitoring established during these early trials, centered on the key biomarker succinylacetone, remain the cornerstone of modern management for this condition.

References

- 1. This compound in the treatment of hereditary tyrosinaemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. dovepress.com [dovepress.com]

- 4. mdpi.com [mdpi.com]

- 5. Tyrosinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cocukmetabolizma.com [cocukmetabolizma.com]

- 7. Clinical utility of this compound for the treatment of hereditary tyrosinemia type-1 (HT-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Executive Summary - Clinical Review Report: this compound (MDK-Nitisinone) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evolution of tyrosinemia type 1 disease in patients treated with this compound in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diagnosis and treatment of tyrosinemia type I: a US and Canadian consensus group review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Executive Summary - Clinical Review Report: this compound (Orfadin) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Diagnosis, treatment, management and monitoring of patients with tyrosinaemia type 1: Consensus group recommendations from the German‐speaking countries - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. researchgate.net [researchgate.net]

- 19. cocukmetabolizma.com [cocukmetabolizma.com]

- 20. Recommendations for the management of tyrosinaemia type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Laboratory monitoring of patients with hereditary tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Decoding hepatorenal tyrosinemia type 1: Unraveling the impact of early detection, NTBC, and the role of liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Long-term safety and outcomes in hereditary tyrosinaemia type 1 with this compound treatment: a 15-year non-interventional, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitisinone for Alkaptonuria: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Therapeutic Potential, Clinical Efficacy, and Methodological Considerations in the Evaluation of Nitisinone for a Rare Metabolic Disorder.

Executive Summary

Alkaptonuria (AKU) is a rare, autosomal recessive disorder of tyrosine metabolism caused by a deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). This enzymatic defect leads to the accumulation of homogentisic acid (HGA), which polymerizes into a melanin-like pigment that deposits in connective tissues, a process known as ochronosis. This deposition results in progressive and debilitating arthropathy, cardiac valve disease, and other systemic complications. This compound, a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), the enzyme preceding HGD in the tyrosine catabolic pathway, has emerged as a promising therapeutic agent for alkaptonuria. By blocking the production of HGA, this compound has been shown to dramatically reduce its levels in urine and plasma, thereby targeting the fundamental biochemical abnormality in AKU. This technical guide provides a comprehensive overview of this compound as a treatment for alkaptonuria, focusing on its mechanism of action, clinical trial data, and detailed experimental protocols relevant to its study and development.

Introduction to Alkaptonuria and the Rationale for this compound Therapy

Alkaptonuria, first described by Sir Archibald Garrod in 1902 as an "inborn error of metabolism," is characterized by the triad of homogentisic aciduria, ochronosis, and arthritis.[1] The accumulation of HGA leads to the formation of a dark pigment that binds to collagen and other macromolecules in connective tissues, causing them to become brittle and dysfunctional.[2][3] The clinical manifestations typically appear in adulthood and include severe, early-onset osteoarthritis, particularly of the spine and large joints, as well as cardiac valvular stenosis, and kidney and prostate stones.[1]

Prior to the investigation of this compound, treatment for alkaptonuria was largely symptomatic, focusing on pain management and joint replacement surgery. The therapeutic rationale for this compound lies in its ability to inhibit HPPD, an enzyme upstream of the deficient HGD.[4] This inhibition effectively halts the production of HGA, addressing the root cause of the disease's pathology.[4]

Mechanism of Action of this compound

This compound (2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) is a reversible and potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisic acid in the tyrosine degradation pathway.[4] By blocking this step, this compound prevents the accumulation of HGA.[5] This mechanism of action is illustrated in the following signaling pathway diagram.

Clinical Development and Efficacy

The clinical development of this compound for alkaptonuria has been primarily driven by the DevelopAKUre consortium, which conducted a series of studies including SONIA 1 (Suitability of this compound in Alkaptonuria 1) and SONIA 2.[6]

SONIA 1: Dose-Finding Study

The SONIA 1 study was a dose-response trial designed to determine the optimal dose of this compound for reducing HGA levels. The results demonstrated a clear dose-dependent reduction in urinary HGA excretion.

SONIA 2: Efficacy and Safety Study

SONIA 2 was a pivotal, international, multicenter, open-label, randomized, controlled trial to evaluate the long-term efficacy and safety of this compound in patients with alkaptonuria.[2][7] The study demonstrated a significant and sustained reduction in HGA levels and also showed a statistically significant slowing of the disease progression as measured by the Alkaptonuria Severity Score Index (AKUSSI).[2][7]

The following workflow diagram illustrates the design of the SONIA 2 clinical trial.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of this compound in alkaptonuria.

Table 1: Reduction in Homogentisic Acid (HGA) Levels

| Study | Treatment Group | Baseline Urinary HGA ( g/24h ) | Post-treatment Urinary HGA ( g/24h ) | % Reduction | Citation |

| Proof-of-Concept | This compound | 4.0 ± 1.8 | 0.2 ± 0.2 | >95% | [8] |

| SONIA 2 | This compound (10 mg/day) | Not specified | Not specified | 99.7% (at 12 months) | [2][7] |

Table 2: Clinical Efficacy Outcomes from SONIA 2

| Outcome Measure | This compound Group | Control Group | p-value | Citation |

| Change in AKUSSI Score at 48 months | Slower progression | Greater progression | 0.023 | [2][7] |

Table 3: Safety and Tolerability of this compound

| Adverse Event | This compound Group | Control Group | Citation |

| Elevated Plasma Tyrosine | Consistently observed | No change | [8] |

| Ocular Events (e.g., corneal crystals) | Infrequent, managed with diet | Not applicable | [8] |

| Overall Adverse Events | 400 events in 59 patients | 284 events in 57 patients | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the clinical evaluation of this compound for alkaptonuria.

Quantification of Homogentisic Acid (HGA) in Urine

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the gold standard for accurate quantification of HGA in biological fluids. The method involves chromatographic separation of HGA from other urinary components followed by detection and quantification using a mass spectrometer.

Protocol Outline:

-

Sample Preparation: Urine samples are thawed and centrifuged to remove particulate matter. An internal standard (e.g., a stable isotope-labeled HGA) is added to a known volume of urine. Proteins may be precipitated using an organic solvent like acetonitrile.

-

Chromatographic Separation: The prepared sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate HGA.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. HGA is typically detected in negative ion mode using multiple reaction monitoring (MRM) to enhance specificity and sensitivity. The transition of the precursor ion to a specific product ion is monitored for both HGA and the internal standard.

-

Quantification: A calibration curve is generated using known concentrations of HGA. The concentration of HGA in the urine sample is determined by comparing the peak area ratio of HGA to the internal standard against the calibration curve.

Clinical Assessment of Disease Severity: The Alkaptonuria Severity Score Index (AKUSSI)

Principle: The AKUSSI is a comprehensive, validated scoring system designed to quantitatively assess the multi-systemic nature of alkaptonuria.[9][10] It comprises 57 subcomponent features across clinical, joint, and spine domains.[9][10]

Methodology Outline:

-

Clinical Domain: This includes assessment of ochronosis in the eyes (sclera) and ears (cartilage), presence of kidney and prostate stones, and cardiovascular manifestations such as aortic valve sclerosis.[1][9] Ochronosis is typically graded based on the extent and intensity of pigmentation.

-

Joint Domain: This involves a detailed examination of peripheral joints for pain, swelling, tenderness, and range of motion. Patient-reported outcomes on joint-related symptoms are also incorporated.

-

Spine Domain: This component assesses spinal mobility, pain, and the presence of kyphosis or scoliosis. Radiographic evaluation of the spine for disc calcification and fusion is also a key part of this assessment.

Each of the 57 features is scored, and the scores are aggregated to provide a total AKUSSI score, which reflects the overall disease severity.

Histopathological Examination of Ochronotic Pigment

Method: Modified Schmorl's Staining

Principle: This histochemical stain is used to enhance the visualization of ochronotic pigment in tissue sections.[3][8] The pigment, which appears yellowish-brown in unstained sections, is stained a dark blue-green color by the Schmorl's reagent.[3][8]

Protocol Outline:

-

Tissue Preparation: Tissue samples (e.g., cartilage, skin) are fixed in 10% formalin and embedded in paraffin wax. Sections of 4-5 µm are cut and mounted on slides.

-

Deparaffinization and Rehydration: The paraffin is removed from the sections using xylene, and the sections are rehydrated through a series of graded alcohols to water.

-

Staining:

-

Incubate sections in Schmorl's working solution (a freshly prepared mixture of 1% ferric chloride and 1% potassium ferricyanide).

-

Rinse in 1% acetic acid.

-

Counterstain with Nuclear Fast Red to visualize cell nuclei.

-

-

Dehydration and Mounting: The stained sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a permanent mounting medium.

-

Microscopic Examination: The sections are examined under a light microscope to assess the distribution and extent of ochronotic pigmentation.

Measurement of Plasma Tyrosine Levels

Principle: As this compound inhibits the tyrosine catabolic pathway, monitoring plasma tyrosine levels is crucial for safety assessment. Elevated tyrosine can lead to adverse effects such as corneal keratopathy.

Methodology: HPLC or LC-MS/MS are commonly used for the accurate quantification of tyrosine in plasma.

Protocol Outline:

-

Sample Collection and Preparation: Blood is collected in heparinized tubes and centrifuged to separate the plasma. Proteins in the plasma are precipitated using an agent like perchloric acid or a solvent like acetonitrile. An internal standard is added.

-

Analysis: The prepared sample is analyzed by HPLC with fluorescence detection or by LC-MS/MS, similar to the HGA analysis.

-

Quantification: A calibration curve is used to determine the concentration of tyrosine in the plasma sample.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Principle: This in vitro assay is used to determine the inhibitory activity of compounds like this compound on the HPPD enzyme. The assay can be performed using various detection methods, including colorimetric or fluorescent readouts.[7][11]

High-Throughput Fluorescent Screening Assay Protocol Outline: [11]

-

Reagents and Materials:

-

Recombinant human HPPD enzyme.

-

Substrate: 4-hydroxyphenylpyruvate (HPP).

-

Assay buffer.

-

Test compound (this compound) and controls.

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Serial dilutions of this compound are prepared.

-

The enzyme, buffer, and test compound are added to the wells of the microplate.

-

The reaction is initiated by the addition of the substrate, HPP.

-

The formation of the fluorescent product, homogentisate, is monitored over time by measuring the increase in fluorescence intensity.

-

-

Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rate against the inhibitor concentration.

Safety and Tolerability

The most consistent biochemical effect of this compound treatment is a significant elevation of plasma tyrosine levels.[8] While generally well-tolerated, this hypertyrosinemia can lead to adverse effects, most notably corneal keratopathy, characterized by the deposition of tyrosine crystals in the cornea.[8] This can be managed by dietary restriction of tyrosine and phenylalanine. Other reported adverse events in clinical trials have been generally mild to moderate.[7]

Future Directions and Conclusion

This compound represents a paradigm shift in the management of alkaptonuria, moving from symptomatic relief to a targeted therapy that addresses the underlying biochemical defect. The robust clinical trial data has demonstrated its efficacy in significantly reducing HGA levels and slowing disease progression. The methodologies outlined in this guide provide a framework for the continued investigation and clinical monitoring of this compound and other potential therapies for this rare and debilitating disease. Future research will likely focus on optimizing long-term dosing strategies, further elucidating the clinical benefits beyond the currently established endpoints, and exploring the use of this compound in younger, pre-symptomatic individuals to prevent the onset of irreversible tissue damage. The journey of this compound from a herbicide to a life-changing therapy for a rare genetic disorder is a testament to the power of understanding disease pathophysiology and targeted drug development.

References

- 1. Alkaptonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Orphanet: SONIA 2: An international, multicenter, randomized, evaluator-blinded, no-treatment controlled, parallel-group study to assess the efficacy and safety of once daily this compound in patients with alkaptonuria after 12 months of treatment, followed by an additional 36-month treatment period (phase III) - UK [orpha.net]

- 7. researchportal.vub.be [researchportal.vub.be]

- 8. An anatomical investigation of alkaptonuria: Novel insights into ochronosis of cartilage and bone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaptonuria Severity Score Index Revisited: Analysing the AKUSSI and Its Subcomponent Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaptonuria Severity Score Index Revisited: Analysing the AKUSSI and Its Subcomponent Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Nitisinone Administration: A Deep Dive into Affected Biochemical Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways affected by the administration of Nitisinone. This compound, a potent competitive inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a cornerstone in the management of Hereditary Tyrosinemia type 1 (HT-1) and Alkaptonuria (AKU).[1][2] Its mechanism of action profoundly alters the landscape of tyrosine catabolism, leading to significant therapeutic effects and requiring careful patient management. This document will explore the primary and secondary metabolic pathways influenced by this compound, present quantitative data on these effects, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.

The Primary Target: Interruption of the Tyrosine Catabolic Pathway

The principal biochemical pathway impacted by this compound is the degradation of the amino acid tyrosine.[3] this compound specifically inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), the second enzyme in this catabolic cascade.[1][2] HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA).[3] By blocking this step, this compound prevents the accumulation of toxic downstream metabolites in certain genetic disorders.

In Hereditary Tyrosinemia type 1, a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH) leads to the buildup of toxic metabolites such as maleylacetoacetate and fumarylacetoacetate, causing severe liver and kidney damage.[1] this compound administration effectively halts the production of these harmful compounds by inhibiting the pathway upstream of the enzymatic defect.[1] Similarly, in Alkaptonuria, the deficiency of homogentisate 1,2-dioxygenase results in the accumulation of HGA.[1] this compound treatment significantly reduces the production of HGA, the central pathogenic molecule in this disease.[1]

The inhibition of HPPD by this compound leads to two major biochemical consequences:

-

Upstream Accumulation: Metabolites preceding the enzymatic block, primarily tyrosine and its precursor 4-hydroxyphenylpyruvate, accumulate in the body.[1] This necessitates a low-tyrosine and low-phenylalanine diet for patients undergoing this compound therapy to prevent complications associated with hypertyrosinemia, such as corneal opacities and skin lesions.[1]

-

Downstream Depletion: The production of metabolites subsequent to the inhibited step is significantly reduced. This includes homogentisic acid, maleylacetoacetic acid, fumarylacetoacetic acid, and their downstream products, acetoacetate and fumarate.[1]

Quantitative Effects of this compound on Key Metabolites

The administration of this compound results in significant and measurable changes in the concentrations of various metabolites. The following tables summarize quantitative data from studies in patients with Alkaptonuria and Hereditary Tyrosinemia type 1.

Table 1: Effect of this compound on Homogentisic Acid (HGA) and Tyrosine in Alkaptonuria Patients

| Parameter | Baseline (Mean ± SD) | Post-Nitisinone Treatment (Mean ± SD) | Percentage Change | Reference |

| Urinary HGA | 4.0 ± 1.8 g/24h | 0.2 ± 0.2 g/24h | ~95% reduction | [4] |

| Urinary HGA | 20,557 µmol/24h | 946 µmol/24h (at 2 years) | ~95.4% reduction | [5] |

| Plasma Tyrosine | 68 ± 18 µmol/L | 760 ± 181 µmol/L | ~1018% increase | [4] |

| Plasma Tyrosine | Normal | 594 ± 184 µmol/L (at 2 years) | Significant increase | [5] |

Table 2: Effect of this compound on Succinylacetone (SA) in Hereditary Tyrosinemia Type 1 Patients

| Parameter | Pre-Nitisinone Treatment | Post-Nitisinone Treatment | Efficacy Goal | Reference |

| Urine SA | Elevated | Normalized (<1 mmol/mol creatinine) in >90% of patients by 2 weeks | Undetectable | [6] |

| Plasma SA | Elevated | Normalized (<0.1 µmol/L) in >80% of patients by 6 months | Undetectable | [6] |

| Blood SA | Detectable in patients with this compound levels <44.3 µmol/L | Undetectable in most patients with this compound levels >40 µmol/L | Undetectable | [7] |

Secondary Biochemical Pathways and Potential Effects

While the primary impact of this compound is on tyrosine catabolism, the resulting hypertyrosinemia has led to investigations into its effects on other biochemical pathways.

Neurotransmitter Synthesis

Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as serotonin. The sustained high levels of tyrosine following this compound administration have raised concerns about potential alterations in neurotransmitter metabolism. However, studies in a murine model of Alkaptonuria have shown that while plasma tyrosine levels significantly increase, the levels of key monoamine neurotransmitters and their metabolites in the brain tissue do not change significantly. This suggests that neurotransmitter synthesis may be tightly regulated and not directly proportional to precursor availability under these conditions.

Glutathione Metabolism and Oxidative Stress

A study investigating the effects of short-term this compound discontinuation in a mouse model of HT-1 revealed alterations in glutathione metabolism and an activation of the NRF2-mediated oxidative stress response. This suggests that the accumulation of toxic metabolites in the absence of this compound can induce significant cellular stress. Conversely, the continuous administration of this compound, by preventing this toxic buildup, plays a crucial role in mitigating oxidative damage in the liver.

Experimental Protocols

This section provides an overview of the methodologies used to study the biochemical effects of this compound.

In Vitro 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on HPPD enzyme activity.

Principle: The activity of HPPD can be measured by monitoring the consumption of the substrate (4-hydroxyphenylpyruvate) or the formation of the product (homogentisic acid). Several detection methods can be employed, including spectrophotometry, fluorometry, and colorimetry.

Materials:

-

Recombinant human HPPD enzyme

-

This compound

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Cofactors (e.g., ascorbic acid)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure (Example using a Spectrophotometric Assay):

-

Prepare a reaction mixture containing the assay buffer and cofactors in the wells of a microplate.

-

Add varying concentrations of this compound to the test wells and a vehicle control (e.g., DMSO) to the control wells.

-

Pre-incubate the plate to allow this compound to bind to the enzyme.

-

Initiate the reaction by adding the HPP substrate to all wells.

-

Immediately monitor the change in absorbance at a specific wavelength (e.g., 310 nm, corresponding to HGA formation) over time.

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Quantification of Metabolites in Biological Samples

Objective: To measure the concentrations of tyrosine, HGA, succinylacetone, and this compound in patient samples (e.g., blood, urine).

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of these metabolites. This technique separates the compounds of interest from other components in the biological matrix, and then detects and quantifies them based on their mass-to-charge ratio.

Materials:

-

Biological samples (e.g., plasma, urine, dried blood spots)

-

Internal standards (stable isotope-labeled versions of the analytes)

-

Reagents for sample preparation (e.g., protein precipitation, derivatization)

-

LC-MS/MS system

Procedure (General Overview):

-

Sample Preparation:

-

Thaw biological samples.

-

Add internal standards.

-

Perform protein precipitation (for plasma/serum) or dilution (for urine).

-

Centrifuge to remove precipitates.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC system for chromatographic separation.

-

The separated analytes are introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of each analyte and its internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

Conclusion

This compound exerts its therapeutic effect through the potent and specific inhibition of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the tyrosine catabolic pathway. This targeted action leads to a significant reduction in the production of toxic downstream metabolites in Hereditary Tyrosinemia type 1 and Alkaptonuria, while causing a manageable increase in upstream tyrosine levels. The profound and predictable impact of this compound on these biochemical pathways underscores its importance as a life-saving therapy. Further research into the secondary effects of this compound-induced hypertyrosinemia will continue to refine our understanding of its complete metabolic footprint and inform long-term patient management strategies. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapies for metabolic disorders.

References

- 1. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchportal.vub.be [researchportal.vub.be]

- 4. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]